molecular formula C16H21NO4 B8146248 XST-14

XST-14

Cat. No.: B8146248
M. Wt: 291.34 g/mol
InChI Key: ZNFMBFABCSHXPM-UHFFFAOYSA-N
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Description

XST-14 is a potent, competitive, and highly selective inhibitor of Unc-51-like autophagy-activating kinase 1 (ULK1). It has an inhibitory concentration (IC50) of 26.6 nanomolar. This compound induces autophagy inhibition by reducing the phosphorylation of the ULK1 downstream substrate. This compound has shown significant potential in inducing apoptosis in hepatocellular carcinoma cells and exhibits antitumor effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XST-14 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards. Specific details on the industrial production methods are not available in the public domain .

Chemical Reactions Analysis

Types of Reactions

XST-14 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction may produce reduced forms of this compound .

Scientific Research Applications

XST-14 has a wide range of scientific research applications, including:

Mechanism of Action

XST-14 exerts its effects by specifically inhibiting ULK1 kinase activity. The compound binds to the active site of ULK1, preventing its phosphorylation and subsequent activation of downstream substrates. This inhibition leads to the suppression of autophagy, induction of apoptosis, and inhibition of cell proliferation in hepatocellular carcinoma cells. Key molecular targets include the phosphorylation sites on ULK1 and its downstream substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a ULK1 inhibitor. It has a well-documented mechanism of action and has been extensively studied for its antitumor effects in hepatocellular carcinoma. Its ability to induce apoptosis and inhibit autophagy makes it a valuable tool in cancer research and potential therapeutic development .

Properties

IUPAC Name

methyl 4,6-di(propan-2-yloxy)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-9(2)20-11-6-13-12(15(7-11)21-10(3)4)8-14(17-13)16(18)19-5/h6-10,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFMBFABCSHXPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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